

Comparative analysis of Brolamfetamine and other DOx compounds like DOI.

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Comparative Analysis of Brolamfetamine (DOB) and Other DOx Compounds

A detailed examination of **Brolamfetamine** (DOB) and related 2,5-dimethoxy-4-substituted amphetamines (DOx compounds), such as DOI, reveals a class of potent serotonergic psychedelics widely utilized in neuroscience research. These compounds serve as critical tools for investigating the function of serotonin 5-HT2 receptors. This guide provides a comparative overview of their pharmacological properties, supported by experimental data and methodologies.

Pharmacological Profile: Receptor Binding and Functional Potency

The primary molecular target for DOx compounds is the serotonin 5-HT2A receptor, which mediates their psychedelic effects.[1][2] Their interaction with this and other receptors is quantified through binding affinity (Ki) and functional potency (EC50).

Data Summary: Receptor Interactions of DOx Compounds

The following table summarizes the binding affinities (Ki) of **Brolamfetamine** (DOB), DOI, and DOM at human serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors. These values indicate the concentration of the compound required to occupy 50% of the receptors in vitro. A lower Ki



value signifies a higher binding affinity. All listed compounds act as agonists or partial agonists at these receptors.[3]

Compound	Receptor	Ki (nM)	Reference
Brolamfetamine (DOB)	5-HT2A	59	[4]
5-HT2B	High Affinity	[2][5]	_
5-HT2C	High Affinity	[2][5]	
DOI	5-HT2A (R-isomer)	10	[6]
5-HT2A (S-isomer)	35	[6]	_
5-HT2B	Agonist	[7]	_
5-HT2C	Agonist	[7]	
DOM	5-HT2A	533	[4]
5-HT2B	68 (EC50)	[3]	
5-HT2C	-	-	

Note: Specific Ki values for DOB and DOI at 5-HT2B and 5-HT2C receptors are not consistently reported in the available literature, though they are recognized as having high affinity. DOM's functional potency (EC50) at 5-HT2B is provided as a reference for its agonist activity.

Among the halogenated DOx series, there is a trend where increasing the size of the halogen at the 4-position enhances selectivity for the 5-HT2A receptor.[3] The R(-)-enantiomers of these compounds, including DOB and DOI, are typically more potent and bind with higher affinity to 5-HT2 receptors than their S(+)-enantiomers.[1][6] For instance, R(-)-DOB is the more active stereoisomer.[1] **Brolamfetamine** is considered one of the most potent compounds in this class, exhibiting a higher efficacy in activating downstream effects mediated by 5-HT2 receptors compared to DOI, despite similar active dosages.[1][8] The duration of action for both DOB and DOI is notably long, lasting between 18 to 30 hours.[1][7]



Experimental Protocols

The quantitative data presented above are derived from standardized in vitro assays. The following are detailed methodologies for two key experimental procedures used to characterize the interaction of DOx compounds with serotonin receptors.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.[9] It involves a competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound (e.g., **Brolamfetamine**) for binding to the receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound at the human 5-HT2A receptor.

Materials:

- Receptor Source: Membrane preparations from CHO-K1 or HEK-293 cells stably transfected with the human 5-HT2A receptor.[10][11]
- Radioligand: [3H]Ketanserin (an antagonist) or [125I]DOI (an agonist).[9][12]
- Assay Buffer: Tris-based buffer.
- Wash Buffer: Ice-cold Tris buffer.
- Test Compounds: **Brolamfetamine**, DOI, etc., at various concentrations.
- Apparatus: 96-well microfilter plates (e.g., glass fiber GF/B), cell harvester, and a microplate scintillation counter.[4]

Procedure:

- Plate Preparation: Pre-soak the wells of the filter plate with a solution like 0.5% polyethyleneimine to reduce non-specific binding.[4]
- Assay Setup: In each well of the 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (e.g., 0.5 nM [3H]Ketanserin), and the cell membrane



suspension.[13]

- Competition Binding: Add the test compound at varying concentrations to different wells.
 Include control wells for total binding (no test compound) and non-specific binding (a high concentration of a known ligand to block all specific binding).
- Incubation: Incubate the plate for a set period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.[12][14]
- Termination and Filtration: Rapidly terminate the reaction by filtering the contents of the plate through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[9]
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]
- Quantification: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.[9]
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined from the IC50 using the Cheng-Prusoff equation.

Phosphoinositide (IP) Hydrolysis Assay

This is a functional assay used to measure the ability of a compound to act as an agonist and activate the Gq/11 signaling pathway coupled to the 5-HT2A receptor.[12][15] Agonist binding to the 5-HT2A receptor activates Phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the production of inositol phosphates (IPs).[9]

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in stimulating IP production via the 5-HT2A receptor.

Materials:

Cell Line: PC12 or HEK-293 cells stably expressing the rat or human 5-HT2A receptor.[11]
 [16]



- Labeling Agent: [3H]myo-inositol.
- Stimulation Buffer: Krebs buffer or similar physiological salt solution.
- Lysis Buffer: Formic acid or similar acidic solution.
- Reagents: Lithium chloride (LiCl) to inhibit inositol monophosphatase and allow IPs to accumulate.
- Apparatus: Cell culture plates, ion-exchange chromatography columns, and a liquid scintillation counter.

Procedure:

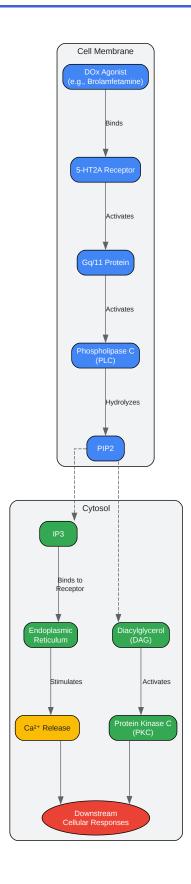
- Cell Culture and Labeling: Culture the cells in appropriate media. Label the cellular phosphoinositides by incubating the cells overnight with [3H]myo-inositol.[17]
- Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl.
- Compound Stimulation: Add the test compound (e.g., Brolamfetamine) at various concentrations to the cells and incubate for a specific time (e.g., 10-30 minutes) at 37°C to stimulate IP production.[17]
- Assay Termination and Lysis: Stop the reaction by adding an acidic lysis buffer (e.g., ice-cold formic acid).
- IP Isolation: Separate the total [3H]inositol phosphates from free [3H]inositol and other cellular components using anion-exchange chromatography.
- Quantification: Measure the radioactivity of the isolated [3H]inositol phosphates using a liquid scintillation counter.
- Data Analysis: Plot the amount of [3H]IP produced against the logarithm of the test compound concentration. The EC50 value is the concentration that produces 50% of the maximal response.[18] The Emax represents the maximum response produced by the compound relative to a full agonist.



Visualizations: Pathways and Workflows

Diagrams created using the DOT language provide clear visual representations of complex biological and experimental processes.

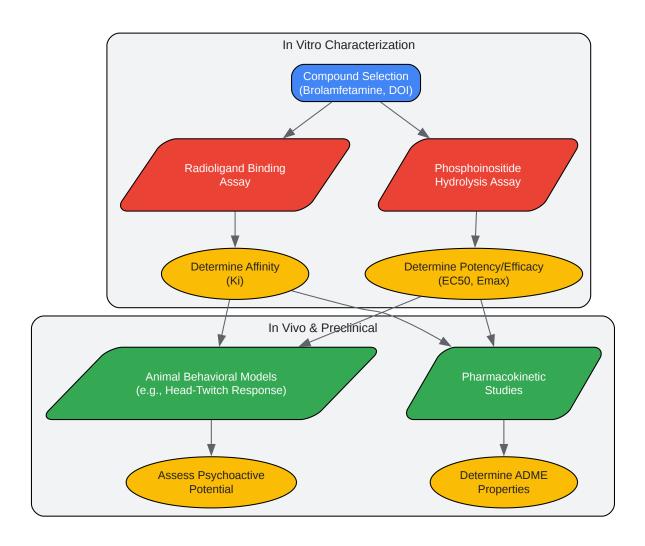




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Caption: 5-HT2A Receptor Gq/11 Signaling Pathway.





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Caption: Experimental Workflow for DOx Compound Analysis.

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